Tiagabine Hydrochloride

GAT-1 Selectivity IC50

Tiagabine Hydrochloride is the only clinically approved selective GAT-1 inhibitor (IC50 0.8 µM), making it the essential benchmark for GABAergic research. Unlike vigabatrin, it causes no retinal toxicity, ensuring clean behavioral and electrophysiological data. Its unique non-transportable blocker mechanism prolongs IPSC half-width without reducing amplitude, enabling precise pharmacological interrogation of GAT-1 function. Proven efficacy in substance use disorder models (cocaine self-administration) and preclinical seizure/pain models (ED50 2 µmol/kg PTZ). Ideal as a positive control in HTS and SAR studies for next-generation GABA uptake inhibitors.

Molecular Formula C20H26ClNO2S2
Molecular Weight 412.0 g/mol
CAS No. 145821-59-6
Cat. No. B1682331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine Hydrochloride
CAS145821-59-6
Synonyms(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride
Gabitril
N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid
NO 328
NO 329
NO-328
NO-329
tiagabine
Tiagabine Hydrochloride
tiagabine, (S)-isome
Molecular FormulaC20H26ClNO2S2
Molecular Weight412.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl
InChIInChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1
InChIKeyYUKARLAABCGMCN-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine Hydrochloride (CAS: 145821-59-6) – A Validated Selective GABA Reuptake Inhibitor for Neuropharmacology and Epilepsy Research


Tiagabine Hydrochloride (TGB) is the hydrochloride salt form of tiagabine, a clinically approved antiepileptic drug that acts as a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter type 1 (GAT-1) [1]. It is a synthetic derivative of nipecotic acid that is lipophilic, enabling it to cross the blood-brain barrier and significantly increase synaptic GABA levels by blocking its reuptake into presynaptic neurons and glial cells [2]. This compound is widely employed in neuroscience research as a standard pharmacological tool to probe GABAergic neurotransmission and as a positive control in the development of novel GAT-1 inhibitors.

Why Tiagabine Hydrochloride is Not Interchangeable with Other GABA-Enhancing Agents


The assumption that all compounds that elevate GABAergic tone can be used interchangeably is a critical scientific error with significant experimental and clinical consequences. Tiagabine's unique pharmacological profile—selective inhibition of the GAT-1 transporter—distinguishes it fundamentally from other GABA-modulating drugs like vigabatrin, gabapentin, or valproate, which act via distinct and often less precise mechanisms [1]. As demonstrated in comparative studies, these mechanistic differences translate into divergent functional outcomes in the brain, including distinct anticonvulsant spectra, disparate side effect profiles, and unique effects on neural circuits [2]. For a researcher or procurement specialist, substituting Tiagabine with another GABAergic agent will not recapitulate the same experimental results, as the downstream effects on synaptic GABA dynamics and the specific GAT-1-mediated currents are unique to this compound class [3].

Quantitative Evidence: Measurable Differentiation of Tiagabine Hydrochloride from Key Comparators


High-Affinity, Subtype-Selective GAT-1 Inhibition Compared to Alternative GABA Uptake Inhibitors

Tiagabine demonstrates nanomolar potency and exceptional selectivity for the GAT-1 transporter over other GABA transporter subtypes. In a direct head-to-head comparison, Tiagabine inhibits human GAT-1 with an IC50 of 49 nM [1]. A cross-study comparison of selectivity profiles shows that Tiagabine is inactive at GAT-2, GAT-3, and BGT-1 at concentrations up to >300 µM, whereas another GAT-1 inhibitor, SKF-89976A, shows significant activity at GAT-2 (IC50 137 µM) and GAT-3 (IC50 203 µM) [2][3]. This indicates Tiagabine is >6000-fold selective for GAT-1 over GAT-2 and >16,000-fold selective over GAT-3.

GAT-1 Selectivity IC50 GABA Transporter Pharmacology

Superior Potency in Blocking Chemoconvulsant-Induced Tonic Seizures Compared to Lamotrigine, Gabapentin, and Vigabatrin

In a head-to-head preclinical comparison, Tiagabine was the most potent compound in antagonizing tonic convulsions induced by pentylenetetrazol (PTZ) and DMCM. Tiagabine exhibited an ED50 of 2 µmol/kg against PTZ-induced tonic seizures, which was 4.5-fold more potent than lamotrigine (ED50 = 9 µmol/kg), 92.5-fold more potent than gabapentin (ED50 = 185 µmol/kg), and 1161-fold more potent than vigabatrin (ED50 = 2322 µmol/kg) [1]. Furthermore, Tiagabine was the only drug in this study capable of blocking PTZ-induced clonic convulsions, with an ED50 of 5 µmol/kg [1].

Epilepsy Anticonvulsant ED50 PTZ Preclinical Model

Mechanistic Divergence from Nipecotic Acid: A Non-Transportable Blocker with Distinct Synaptic Effects

Unlike the classic GABA uptake inhibitor nipecotic acid, which is a substrate for the transporter and can act as a false transmitter, Tiagabine is a pure, non-transportable blocker. This functional difference was quantified in a comparative study on inhibitory postsynaptic currents (IPSCs) in hippocampal CA1 neurons. Tiagabine (20-50 µM) caused a robust increase in the half-width of the IPSC (by 109 ± 15%) without significantly affecting its peak amplitude. In contrast, nipecotic acid (100 µM - 1 mM) reduced the IPSC amplitude by 35 ± 6% and caused only a modest prolongation of the recovery phase [1].

GABA Uptake Synaptic Physiology IPSC Nipecotic Acid Mechanism of Action

Absence of Vigabatrin-Like Retinal Toxicity: A Critical Safety Differentiation

A controlled clinical study directly compared visual function in patients treated long-term with either tiagabine or vigabatrin. Vigabatrin-treated patients exhibited marked visual field constrictions in kinetic perimetry (mean radius 39.6° OD, 40.5° OS) and abnormal electroretinographic responses. In stark contrast, tiagabine-treated patients had normal visual field findings (mean 61° OD, 62° OS; p=0.001 vs vigabatrin) and normal electroretinography, with results indistinguishable from epilepsy control patients [1]. This demonstrates a clear, quantifiable safety advantage for Tiagabine in research models where retinal integrity is a concern.

Ocular Safety Retinal Toxicity Vigabatrin Visual Field Electroretinography

Recommended High-Impact Research and Industrial Applications for Tiagabine Hydrochloride


Investigating GAT-1-Specific Physiology in GABAergic Synapses

Tiagabine's high selectivity for GAT-1 (IC50 0.8 µM) with negligible activity at other GABA transporters (IC50 >300 µM) [1] makes it the ideal tool for isolating and studying the specific role of GAT-1 in synaptic and extrasynaptic GABA clearance. Its non-transportable blocker mechanism, which prolongs IPSC half-width without reducing amplitude, allows for clean pharmacological interrogation of GAT-1 function in brain slice electrophysiology [2].

Developing and Validating Novel GAT-1 Inhibitors as Drug Candidates

As the only clinically approved GAT-1 inhibitor, Tiagabine Hydrochloride serves as the essential positive control and benchmark compound in high-throughput screening and structure-activity relationship (SAR) studies for next-generation GABA uptake inhibitors [3]. Its well-characterized in vivo potency (e.g., ED50 of 2 µmol/kg against PTZ-induced tonic seizures) [4] provides a robust reference point for evaluating the efficacy of new chemical entities in preclinical seizure and pain models.

Studying GABAergic Modulation of Reward and Addiction Pathways

Tiagabine has demonstrated efficacy in reducing cocaine self-administration and cocaine use in clinical trials, with a statistically significant effect compared to placebo or gabapentin [5]. This specific application, supported by its unique ability to modulate GABA levels in brain regions relevant to reward [6], makes it a key research compound for probing the role of GABAergic transmission in substance use disorders and for exploring potential therapeutic interventions.

Chronic In Vivo Studies Requiring Sustained GABAergic Enhancement Without Retinal Toxicity

For long-term behavioral, electrophysiological, or imaging studies in rodents or other models where retinal health is paramount, Tiagabine is the preferred GABA-enhancing agent. Unlike vigabatrin, which causes severe retinal toxicity and visual field defects [7], Tiagabine does not produce these adverse effects, ensuring that experimental outcomes are not confounded by drug-induced visual impairment or retinal degeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiagabine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.